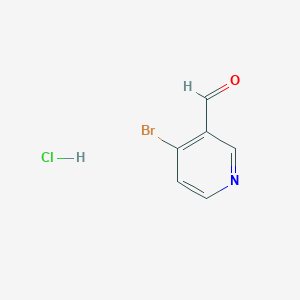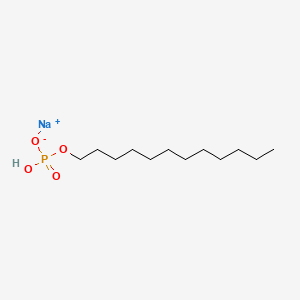
4-Bromo-3-formylpyridine HCl
Vue d'ensemble
Description
4-Bromo-3-formylpyridine HCl is a pyridine derivative that is widely used in various laboratory experiments, particularly within the realm of organic chemistry . It plays a vital role in organic chemistry as a fundamental building block for synthesizing a wide array of organic compounds . Additionally, it finds application in the synthesis of pyridine-based ligands, which hold widespread use in coordination chemistry .
Synthesis Analysis
While the precise mechanism of action of 4-Bromo-3-formylpyridine HCl remains elusive, it is hypothesized to function as a nucleophile in various chemical reactions . This compound exhibits high reactivity towards diverse electrophiles, rendering it an ideal building block for synthesizing an assortment of organic compounds .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-formylpyridine HCl is C6H4BrNO•HCl . Its molecular weight is 222.47 .Chemical Reactions Analysis
4-Bromo-3-formylpyridine HCl is hypothesized to function as a nucleophile in various chemical reactions . This compound exhibits high reactivity towards diverse electrophiles, rendering it an ideal building block for synthesizing an assortment of organic compounds .Physical And Chemical Properties Analysis
The molecular formula of 4-Bromo-3-formylpyridine HCl is C6H4BrNO•HCl . Its molecular weight is 222.Applications De Recherche Scientifique
Synthesis of Complex Molecules
4-Bromo-3-formylpyridine HCl is utilized in the synthesis of cyclopentannulated pyridines through allylation and propargylation under zinc-mediated conditions, further illustrating its role in the construction of bicyclic compounds and the synthesis of monoterpene alkaloids (Jones et al., 2000). Moreover, it aids in the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, highlighting its efficiency in introducing metal coordination sites in polyacrylates (Heintz et al., 2017).
Luminescent Materials and Coordination Chemistry
The compound is instrumental in the elaboration of luminescent bis-terpyridyl iridium complexes. These complexes, modified via Suzuki cross-coupling, demonstrate potential in light-emitting applications, with their emission properties influenced by the structure of the ligand (Leslie et al., 2004). Additionally, it serves as a precursor in Cu-catalyzed N- and O-arylation reactions, contributing to the formation of novel coordination compounds with potential antimicrobial activity (Altman & Buchwald, 2007).
Theoretical and Computational Studies
Computational studies on the tautomerizations and conformational stabilities of formylpyridine derivatives, including 4-Bromo-3-formylpyridine, provide insights into their structural dynamics and potential reactivity in various phases, indicating their significance in theoretical chemistry (Ruangpornvisuti et al., 2007).
Antimicrobial and Antiproliferative Activities
Research on metal complexes involving 4-Bromo-3-formylpyridine derivatives has shown selective antimicrobial activity, underscoring its relevance in medicinal chemistry for developing new therapeutic agents (Gulea et al., 2012).
Mécanisme D'action
While the precise mechanism of action of 4-Bromo-3-formylpyridine HCl remains elusive, it is hypothesized to function as a nucleophile in various chemical reactions . This compound exhibits high reactivity towards diverse electrophiles, rendering it an ideal building block for synthesizing an assortment of organic compounds .
Propriétés
IUPAC Name |
4-bromopyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQSIEPBSISDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonicotinaldehyde hydrochloride | |
CAS RN |
1809157-95-6 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)


![tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028213.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)

